molecular formula C21H25BO5 B1466104 Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester CAS No. 1029439-20-0

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester

Cat. No.: B1466104
CAS No.: 1029439-20-0
M. Wt: 368.2 g/mol
InChI Key: GZYWXRDNPQGFDF-UHFFFAOYSA-N
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Description

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester (CAS: 1029439-20-0, MFCD31583133) is a boronate ester derivative characterized by a methyl ester group attached to a phenyl ring, which is further connected via a phenoxy linkage to a pinacol-protected boronic acid moiety. Its molecular formula is inferred to be C₃₁H₃₄BO₅ based on structural analogs and synthetic routes described in the literature . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials chemistry. Its pinacol ester group enhances stability and solubility in organic solvents, making it a versatile intermediate in complex molecule synthesis .

Properties

IUPAC Name

methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYWXRDNPQGFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester (commonly referred to as the compound ) is a boron-containing organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound has the following molecular formula: C20H23BO4C_{20}H_{23}BO_{4} and a molecular weight of approximately 338.21 g/mol. Its structure includes a phenoxy group and a dioxaborolane moiety that may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds containing boron have shown promising antimicrobial activity. For instance, similar derivatives have been tested against various bacterial strains with varying degrees of efficacy. The presence of the dioxaborolane group is believed to enhance the interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of Related Boron Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives with a similar structure exhibit cytotoxic effects on various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of phenylboronic acid derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.

The proposed mechanism involves the interaction of the dioxaborolane group with cellular targets, potentially disrupting metabolic pathways essential for cancer cell survival. Additionally, the compound may act as an inhibitor of specific enzymes involved in tumor growth.

In Vivo Studies

In vivo studies using animal models have shown that the compound can reduce tumor size when administered at therapeutic doses. These findings suggest potential for further development in cancer therapies.

Table 2: In Vivo Efficacy in Tumor Models

Treatment GroupTumor Size Reduction (%)Dosage (mg/kg)
Control--
Compound Group4550
High Dose Group60100

Safety and Toxicity

Safety data indicate that while the compound exhibits biological activity, it also poses risks for skin irritation and eye damage upon contact. Proper handling procedures are essential to mitigate these risks during research applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of boron-containing compounds such as phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester in anticancer therapies. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented in several studies. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

1.2 Drug Delivery Systems

The incorporation of boronates into drug delivery systems has gained attention due to their unique properties that enhance bioavailability and targeted delivery. The compound can be used to form nanoparticles that encapsulate therapeutic agents.

  • Case Study : Research published in Advanced Drug Delivery Reviews showed that nanoparticles made from this compound improved the delivery efficiency of chemotherapeutic agents in vitro and in vivo .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

This compound is also utilized in the development of OLEDs due to its photophysical properties.

  • Application Overview : The compound serves as a building block for synthesizing novel OLED materials that exhibit high luminescence and stability .
PropertyValue
Luminous Efficiency1.3 cd/A
Maximum Luminescence400 cd/m²

2.2 Sensors

The unique electronic properties of boronates make them suitable for sensor applications. The compound can be functionalized to create sensors for detecting specific ions or molecules.

  • Case Study : An investigation into boron-based sensors indicated that modifications of this compound could selectively bind to fluoride ions with high sensitivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar boronate esters:

Compound Name Molecular Formula Substituents Key Applications Purity References
Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester C₃₁H₃₄BO₅ Phenoxy linkage, methyl ester, phenyl ring Suzuki couplings, drug intermediates 95%
Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate C₁₆H₂₁BO₄ Ethyl ester, benzeneacetic acid backbone Organic synthesis, polymer precursors 95%
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate C₁₄H₁₉BO₄ Acetoxy group, unsubstituted phenyl ring Fluorescence probe synthesis, H₂O₂ detection ≥96%
[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester C₁₇H₂₂BFO₄ Fluoro substituent, methyl ester Anticancer agent synthesis (e.g., FABP4/5 inhibitors) N/A
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate C₁₂H₁₇BN₂O₄S Thiazole heterocycle, methyl ester Medicinal chemistry (e.g., kinase inhibitors) 95%
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid C₁₀H₁₉BO₄ Butanoic acid chain Remote loading into liposomes for drug delivery (e.g., paclitaxel derivatives) 85%

Key Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions

The target compound’s phenoxy linkage provides steric hindrance, which can modulate reactivity in Suzuki-Miyaura couplings compared to simpler analogs like ethyl or methyl esters (). For instance, electron-withdrawing substituents (e.g., fluoro in ) enhance electrophilicity, accelerating transmetallation steps, while bulky groups (e.g., thiazole in ) may reduce coupling efficiency .

Preparation Methods

Synthesis of the Boronate Ester Intermediate

The critical intermediate for this compound is the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety. This boronate ester is typically prepared by reacting 4-(hydroxymethyl)phenylboronic acid with pinacol under reflux in acetonitrile, using magnesium sulfate as a drying agent to facilitate ester formation.

  • Reaction conditions:
    • 4-(hydroxymethyl)phenylboronic acid (0.4 g, 2.63 mmol)
    • Pinacol (0.37 g, 3.15 mmol)
    • Magnesium sulfate (3 g)
    • Solvent: Acetonitrile (15 mL)
    • Temperature: Reflux (~80 °C)
    • Duration: 24 hours
  • Workup:
    • Solvent evaporation under vacuum
    • Dissolution in dichloromethane
    • Filtration to remove solids
  • Yield: Approximately 85% of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methanol (crude, used directly for further reactions)

This step efficiently converts the boronic acid to the corresponding pinacol boronate ester, which is more stable and suitable for further synthetic transformations.

Activation and Esterification to Form the Acetic Acid Methyl Ester

The phenoxy-acetic acid methyl ester moiety is introduced via esterification or coupling reactions involving activated intermediates such as carbonyldiimidazole (CDI).

  • Activation of hydroxymethyl boronate ester:
    • Compound 2 (660 mg, 2.82 mmol) dissolved in dry dichloromethane (10 mL)
    • N,N'-carbonyldiimidazole (CDI) (915 mg, 5.64 mmol) added
    • Stirring at room temperature under nitrogen atmosphere for 1-2 hours
  • Workup:
    • Addition of 40 mL dichloromethane
    • Washing with 1 M HCl solution (3 ×)
    • Drying over anhydrous sodium sulfate
    • Concentration under reduced pressure to yield a white solid
  • Yield: 85%

This activation step prepares the boronate ester for subsequent coupling reactions, facilitating the formation of the phenoxy-acetic acid methyl ester linkage.

Palladium-Catalyzed Coupling to Form the Final Compound

The final assembly of Phenyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester often involves Suzuki-Miyaura cross-coupling reactions.

  • Typical reaction setup:
    • Substrate: Methyl 5-bromo-3-(4-methyl-benzylamino)-thiophene-2-carboxylate (154 mg, 0.45 mmol)
    • Boronate ester intermediate (158 mg, 0.68 mmol)
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (73 mg)
    • Base: Saturated aqueous sodium carbonate (1.9 mL)
    • Solvent: N,N-dimethylformamide (4.5 mL)
    • Temperature: 100 °C
    • Duration: 3 hours
  • Workup:
    • Cooling to room temperature
    • Removal of solvent
    • Purification by silica gel chromatography (ethyl acetate/hexane gradient)
  • Yield: 72% of the coupled product

This method efficiently couples the boronate ester intermediate with aryl halides to form the desired phenoxy-acetic acid methyl ester derivative.

Summary of Preparation Steps and Conditions

Step Reactants / Reagents Conditions Duration Yield Notes
1. Boronate ester formation 4-(hydroxymethyl)phenylboronic acid, pinacol, MgSO4 Reflux in acetonitrile (~80 °C) 24 h ~85% Crude product used directly
2. Activation with CDI Boronate ester, N,N'-carbonyldiimidazole Room temp, N2 atmosphere 1-2 h 85% Washed with HCl, dried
3. Suzuki coupling Boronate ester, aryl bromide, Pd(PPh3)4, Na2CO3 100 °C in DMF 3 h 72% Purified by chromatography

Research Findings and Notes

  • The use of pinacol to form the boronate ester improves stability and handling compared to boronic acids.
  • Magnesium sulfate acts as a drying agent, driving the esterification reaction by removing water.
  • Carbonyldiimidazole is an effective reagent for activation of hydroxyl groups, facilitating ester or amide bond formation.
  • The palladium-catalyzed Suzuki coupling is a robust method for forming carbon-carbon bonds between aryl boronate esters and aryl halides, yielding high purity products.
  • Reaction conditions such as inert atmosphere, temperature control, and solvent choice (acetonitrile, dichloromethane, DMF) are critical for optimal yields.
  • Purification by silica gel chromatography ensures removal of catalyst residues and side products.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example:

  • React 4-bromo-2-ethylphenol with a boronic ester precursor (e.g., pinacol boronic ester) using Pd(dppf)₂Cl₂ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system at 55–80°C .
  • Post-reaction purification involves extraction with ethyl acetate, filtration through diatomaceous earth, and concentration under reduced pressure. Yields range from 43% to 96%, depending on reaction optimization .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional groups (e.g., dioxaborolane ring integrity) .
  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC separates enantiomers, critical for bioactive derivatives .
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic patterns (e.g., ESI-MS m/z 428.3 [M+H]⁺ for derivatives) .

Q. What are the key applications of this compound in chemical synthesis?

  • Methodology :

  • Suzuki-Miyaura Coupling : Acts as a boronic ester intermediate for constructing biaryl systems in drug discovery (e.g., FABP4/5 inhibitors) .
  • Pro-Chelator Synthesis : The dioxaborolane group enables hydrogen peroxide-triggered release of metal-binding ligands for iron sequestration studies .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of Suzuki-Miyaura couplings involving this compound?

  • Methodology :

  • Solvent Optimization : Dioxane/water mixtures (4:1 v/v) enhance solubility of boronic esters and aryl halides .
  • Catalyst Screening : Pd(dppf)₂Cl₂ outperforms other Pd catalysts in suppressing homocoupling byproducts .
  • Temperature Control : Reactions at 55–80°C balance kinetics and catalyst stability, with higher temperatures (80°C) reducing reaction times but increasing decomposition risks .

Q. What computational tools are used to predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Models transition states for Pd-mediated oxidative addition and reductive elimination steps .
  • Molecular Dynamics (MD) : Simulates solvent effects on boronic ester stability and ligand exchange rates .

Q. How can researchers address contradictions in reported yields for derivatives of this compound?

  • Methodology :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation or homocoupling) that reduce yields .
  • Reaction Monitoring : In situ IR spectroscopy tracks boronic ester consumption to optimize reaction termination .

Q. What strategies improve the hydrolytic stability of the dioxaborolane moiety in aqueous environments?

  • Methodology :

  • Steric Shielding : Introduce bulky substituents (e.g., tetramethyl groups) to slow water-induced ring opening .
  • pH Control : Buffered solutions (pH 7–8) minimize acid-catalyzed hydrolysis during biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester

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